molecular formula C30H28F2O6S2 B1257929 Triphenylsulfonium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate

Triphenylsulfonium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate

Cat. No. B1257929
M. Wt: 586.7 g/mol
InChI Key: BAHMOGUQNNDZRT-UHFFFAOYSA-M
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Patent
US08124803B2

Procedure details

4.69 Parts of triphenylsulfonium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate was dissolved in 15 parts of acetonitrile. Into the solution was added dropwise a solution obtained by dissolving 0.15 part of sodium borohydride in 1.51 parts of ion-exchanged water. After the added mixture was stirred for 5 hours, 1N hydrochloric acid was added thereto, and extracted with 1.13 parts of chloroform. After repeatedly washed with ion exchanged water, the organic layer obtained was concentrated. To the concentrate, acetonitrile was added, then the added mixture was concentrated. The concentrate was added dropwise into ethyl acetate. The mixture was filtrated to obtain solid. The solid was dried to obtain 2.20 parts of triphenylsulfonium 4-hydroxy-1-adamantyloxycarbonyldifluoromethanesulfonate in the form of white solid, which is called as acid generator B2. As a result of analyses by 1H-NMR and LCMS, the acid generator B2 determined to be a mixture of two isomers.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:9]2[CH2:10][C:5]3([O:12][C:13]([C:15]([F:21])([F:20])[S:16]([O-:19])(=[O:18])=[O:17])=[O:14])[CH2:6][CH:7]([CH2:11][CH:3]1[CH2:4]3)[CH2:8]2.[C:22]1([S+:28]([C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=2)[C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[BH4-].[Na+].Cl>C(#N)C.O>[OH:1][CH:2]1[CH:9]2[CH2:10][C:5]3([O:12][C:13]([C:15]([F:21])([F:20])[S:16]([O-:19])(=[O:17])=[O:18])=[O:14])[CH2:6][CH:7]([CH2:11][CH:3]1[CH2:4]3)[CH2:8]2.[C:35]1([S+:28]([C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=2)[C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH:36]=[CH:37][CH:38]=[CH:39][CH:40]=1 |f:0.1,2.3,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C2CC3(CC(CC1C3)C2)OC(=O)C(S(=O)(=O)[O-])(F)F.C2(=CC=CC=C2)[S+](C2=CC=CC=C2)C2=CC=CC=C2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After the added mixture was stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Into the solution was added dropwise a solution
CUSTOM
Type
CUSTOM
Details
obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with 1.13 parts of chloroform
WASH
Type
WASH
Details
After repeatedly washed with ion
CUSTOM
Type
CUSTOM
Details
the organic layer obtained
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
ADDITION
Type
ADDITION
Details
To the concentrate, acetonitrile was added
CONCENTRATION
Type
CONCENTRATION
Details
the added mixture was concentrated
ADDITION
Type
ADDITION
Details
The concentrate was added dropwise into ethyl acetate
FILTRATION
Type
FILTRATION
Details
The mixture was filtrated
CUSTOM
Type
CUSTOM
Details
to obtain solid
CUSTOM
Type
CUSTOM
Details
The solid was dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OC1C2CC3(CC(CC1C3)C2)OC(=O)C(S(=O)(=O)[O-])(F)F.C2(=CC=CC=C2)[S+](C2=CC=CC=C2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.